Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-17-13(16)8-5-14-9-4-11-10(18-6-19-11)3-7(9)12(8)15/h3-5H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKWWMFVWHSLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC3=C(C=C2C1=O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065728 | |
| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14205-65-3 | |
| Record name | Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14205-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 8-HYDROXY-(1,3)DIOXOLO(4,5-G)QUINOLINE-7-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5RH9884PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry
Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate serves as a building block in the synthesis of more complex molecules. Its unique dioxolo ring structure can facilitate the development of novel compounds with desired properties.
Biology
The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties:
- Antimicrobial Activity: Studies indicate that this compound exhibits significant antibacterial effects against various pathogens.
- Anticancer Potential: Preliminary research suggests that it may inhibit cancer cell proliferation by intercalating into DNA and disrupting replication processes.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for drug development. Its biological activity profile makes it a candidate for further investigation in therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Studies: Research published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against resistant bacterial strains.
- Cancer Research: A study in Cancer Letters demonstrated that this compound can induce apoptosis in specific cancer cell lines through DNA intercalation mechanisms.
- Material Science Applications: The compound has been utilized in developing new materials due to its unique chemical structure that allows for modifications leading to enhanced material properties.
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Physicochemical Properties
Table 2: Physical Properties and Stability
Regulatory and Industrial Relevance
- Oxolinic acid is classified as a specified chemical under environmental regulations due to its widespread agricultural and pharmaceutical use .
- Ethyl 8-chloro derivatives are critical intermediates in medicinal chemistry but require careful handling due to reactivity with nucleophiles (e.g., amines in Scheme 1, ).
Biological Activity
Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS No. 16171-98-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
This compound has the molecular formula and a molecular weight of 261.23 g/mol. The compound features a quinoline core with hydroxyl and dioxolo functional groups, which are crucial for its biological activity.
Synthesis Methodology:
The synthesis typically involves the condensation of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine, using dichloromethane as a solvent at room temperature. This method allows for the efficient formation of the desired compound under controlled conditions.
Antimicrobial Activity
Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. This compound has been tested against various pathogens:
- Antibacterial Activity: In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, derivatives of 8-hydroxyquinoline demonstrated varying degrees of inhibition. For instance, derivatives showed inhibition zones comparable to standard antibiotics against Pseudomonas aeruginosa and Klebsiella pneumonia .
- Antifungal Activity: The compound has also been explored for antifungal properties, showing effectiveness against common fungal strains.
Anticancer Activity
The anticancer potential of this compound is notable. Studies have indicated that derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action: The compound interacts with specific molecular targets within cancer cells, modulating pathways that lead to apoptosis (programmed cell death). Its ability to chelate metal ions may also contribute to its anticancer effects by disrupting metal-dependent processes within tumors .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Group | Enhances solubility and interaction with biological targets |
| Dioxolo Ring | Stabilizes the structure and may enhance binding affinity |
| Ethyl Ester Group | Modulates lipophilicity and bioavailability |
Research has shown that modifications to the hydroxyl or ethyl groups can significantly alter the compound's activity profile against various pathogens and cancer cell lines .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antiviral Screening: A study evaluated the antiviral activity against H5N1 avian influenza virus. Compounds were assessed for their ability to inhibit viral growth, with some derivatives achieving over 85% inhibition without significant cytotoxicity .
- Cytotoxicity Evaluation: In vitro assays using A549 lung cancer cells revealed that certain derivatives exhibited selective cytotoxicity with minimal effects on normal cells. The lipophilicity of these compounds was found to correlate positively with their cytotoxic effects .
Q & A
Q. What is the optimal synthetic route for Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate?
The synthesis involves a multi-step procedure starting with benzo[d][1,3]dioxol-5-amine and diethyl ethoxymethylenemalonate. Key steps include:
- Condensation : Heating the reactants in ethanol at 90°C for 18 hours to form diethyl 2-((benzo[d][1,3]dioxol-5-ylamino)methylene)malonate .
- Cyclization : Refluxing the intermediate in diphenylether at 250°C for 10 hours to yield ethyl 8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .
- Functionalization : Alkylation or hydroxylation under controlled conditions (e.g., using NaH/DMF) to introduce the 8-hydroxy group .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : Proton and carbon NMR identify substituent positions, with the ester group (C=O) appearing at ~165–170 ppm and aromatic protons in the 6.5–8.5 ppm range .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds like C–H⋯O/Cl) and packing arrangements. For example, the quinoline backbone adopts a planar conformation stabilized by π-π stacking .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 261.23 for C₁₃H₁₁NO₅) and fragmentation patterns .
Q. What are the key physicochemical properties relevant to laboratory handling?
- Solubility : Limited in polar solvents (e.g., water) but soluble in DMF or DMSO.
- Stability : Sensitive to prolonged light exposure; store in inert atmospheres at –20°C .
- Physical Data : Density ~1.439 g/cm³, boiling point ~392°C, and vapor pressure 2.34E-06 mmHg at 25°C .
Advanced Research Questions
Q. How does solvent choice influence regioselectivity in derivative synthesis?
- Polar aprotic solvents (e.g., DMSO) : Promote N-alkylation over O-alkylation due to stabilized transition states. For example, heating in DMSO yields Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate as the major product .
- Non-polar solvents (e.g., diphenylether) : Favor cyclization via high-temperature aromatization .
- Additives (e.g., Bu₄NI) : Enhance reaction rates by stabilizing intermediates through ion pairing .
Q. What structural features drive antimicrobial activity in quinoline derivatives?
- Substituent positioning : The 8-hydroxy group enhances metal chelation (e.g., Mg²⁺ in bacterial gyrase), while halogen atoms (Cl/F) at C6/C7 improve membrane permeability .
- SAR Studies : Derivatives like Oxolinic acid (5-ethyl analog) show enhanced Gram-negative activity due to optimized lipophilicity and target binding .
- Antifungal activity : Tricyclic derivatives (e.g., thiazetoquinolines) exhibit moderate activity against Candida spp. via cytochrome P450 inhibition .
Q. How are isotopic labels (e.g., deuterium) incorporated for metabolic studies?
- Deuterated reagents : Use of n-octyl-D17 bromide or DMF-d7 in alkylation steps introduces stable isotopes .
- Analytical validation : LC-MS/MS quantifies labeled metabolites, with deuterated analogs (e.g., Oxolinic acid-D5) showing retention time shifts of 0.5–1.0 minutes .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Models binding to DNA gyrase (PDB: 1KZN) with key residues (e.g., Asp73, Glu50) forming hydrogen bonds with the 4-oxo and carboxylate groups .
- DFT calculations : Optimize ground-state geometries and predict redox potentials (e.g., HOMO-LUMO gaps ~4.5 eV) for photostability assessments .
Q. How are crystal packing forces exploited for co-crystallization with metal ions?
- Intermolecular interactions : C–H⋯O/Cl bonds stabilize co-crystals with divalent metals (e.g., Cu²⁺, Zn²⁺). For example, the title compound forms a 2:1 complex with Cu(II), confirmed by single-crystal XRD .
- Thermal analysis : DSC reveals melting points (e.g., ~250°C) and decomposition pathways influenced by metal coordination .
Methodological Considerations
- Contradictions in evidence : While and describe similar cyclization steps, the choice of solvent (diphenylether vs. DMSO) leads to divergent products. Researchers must validate conditions for target regiochemistry .
- Unresolved challenges : Scalability of high-temperature cyclization (250°C) requires alternative catalytic approaches to reduce energy input .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
